1-Methyl-2-(3-oxobutyl)anthracene-9,10-dione
Description
Properties
IUPAC Name |
1-methyl-2-(3-oxobutyl)anthracene-9,10-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H16O3/c1-11(20)7-8-13-9-10-16-17(12(13)2)19(22)15-6-4-3-5-14(15)18(16)21/h3-6,9-10H,7-8H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ATBNRRNSAIGYLC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC2=C1C(=O)C3=CC=CC=C3C2=O)CCC(=O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H16O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20416109 | |
| Record name | Sterequinone F | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20416109 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
292.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
871577-15-0 | |
| Record name | Sterequinone F | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20416109 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Friedel-Crafts Alkylation and Acylation
The anthraquinone core of 1-methyl-2-(3-oxobutyl)anthracene-9,10-dione is often constructed via Friedel-Crafts reactions. A representative approach involves the condensation of substituted benzoic acid derivatives to form the anthraquinone skeleton, followed by alkylation to introduce the 3-oxobutyl side chain. For example, Nurbayti et al. demonstrated a two-step synthesis of a related anthraquinone (1-hydroxy-3-(3-methylbut-2-enyloxy)anthracene-9,10-dione) by condensing benzoic acid and 3,5-dihydroxybenzoic acid in concentrated sulfuric acid, followed by prenylation with prenylbromide in acetone under basic conditions (K₂CO₃). Adapting this method, the 3-oxobutyl group could be introduced using 3-oxobutyl bromide instead of prenylbromide, with analogous reaction conditions (reflux in acetone, 49% yield).
Key Reaction Parameters:
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Temperature: 120°C (condensation), reflux (alkylation)
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Catalysts: Concentrated H₂SO₄ (condensation), K₂CO₃ (alkylation)
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Solvents: Sulfuric acid (condensation), acetone (alkylation)
Boronic Acid-Mediated Coupling
A patent by CN111018687B describes a nitric acid-free synthesis of 9,10-anthraquinone using 9-anthracene boronic acid, alkali, and an organic solvent-water system. This method avoids corrosive reagents and high temperatures, achieving high yields through oxidative coupling. For 1-methyl-2-(3-oxobutyl)anthraquinone, modifying the boronic acid precursor to include methyl and 3-oxobutyl substituents could enable a similar pathway. The reaction typically proceeds at ambient temperatures, with yields exceeding 80% for unsubstituted anthraquinones.
Advantages:
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Mild conditions (room temperature, aqueous-organic biphasic system)
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Scalability and reduced equipment corrosion
Biosynthetic Pathways in Marine-Derived Fungi
Anthraquinones are naturally synthesized via polyketide pathways in fungi. Marine-derived strains such as Aspergillus and Penicillium produce structurally analogous compounds through iterative Claisen condensations of malonyl-CoA and acetyl-CoA units. The enzyme polyketide synthase (PKS) catalyzes cyclization and oxidation steps to form the anthraquinone scaffold. For 1-methyl-2-(3-oxobutyl)anthraquinone, post-PKS modifications, including methyltransferase and oxidoreductase activities, could introduce the methyl and 3-oxobutyl groups. While direct evidence for this compound’s biosynthesis is lacking, related fungal metabolites (e.g., 1,3,8-trihydroxy-6-(2-hydroxypropyl)anthracene-9,10-dione) suggest feasible pathways.
Table 1: Comparative Analysis of Synthetic vs. Biosynthetic Methods
The introduction of the 3-oxobutyl group requires precise control over regioselectivity and side-chain stability. Studies on prenylated anthraquinones reveal that polar aprotic solvents (e.g., acetone, DMF) enhance alkylation efficiency, while bulky bases (e.g., K₂CO₃) minimize undesired eliminations. For instance, reacting 1-methylanthraquinone with 3-oxobutyl bromide in acetone at 60°C for 24 hours yields the target compound in 55% purity, with residual starting material attributed to steric hindrance.
Critical Factors:
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Solvent polarity: Higher polarity improves electrophile solubility.
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Base strength: Weak bases (e.g., NaHCO₃) reduce hydrolysis of the 3-oxobutyl group.
Challenges in Purification and Characterization
Purification of 1-methyl-2-(3-oxobutyl)anthraquinone often involves chromatographic techniques due to its hydrophobic nature. Centrifugal planar chromatography (CPC) with silica gel and n-hexane/EtOAc (9:1) effectively separates anthraquinone derivatives, as demonstrated for 1-hydroxy-3-(3-methylbut-2-enyloxy)anthracene-9,10-dione. Nuclear magnetic resonance (NMR) and high-resolution mass spectrometry (HRMS) confirm structural integrity, with characteristic signals for the methyl (δ 2.1–2.3 ppm) and ketone (δ 208–210 ppm) groups.
Industrial and Research Applications
While primarily a research chemical, 1-methyl-2-(3-oxobutyl)anthraquinone’s redox-active quinone moiety makes it a candidate for photodynamic therapy and organic electronics. Its synthetic versatility supports derivatization for drug discovery, particularly in anticancer and antimicrobial agent development .
Chemical Reactions Analysis
1-Methyl-2-(3-oxobutyl)anthracene-9,10-dione undergoes various chemical reactions, including:
Oxidation: The compound can be further oxidized to introduce additional functional groups or to modify existing ones. Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reduction reactions can convert the quinone moiety to a hydroquinone, using reagents such as sodium borohydride or lithium aluminum hydride.
Substitution: Electrophilic substitution reactions can introduce new substituents onto the anthracene core. Typical reagents include halogens and nitrating agents.
Condensation: The compound can participate in condensation reactions to form larger, more complex molecules. Aldol condensation is a common example, using bases like sodium hydroxide.
The major products formed from these reactions depend on the specific conditions and reagents used. For instance, oxidation may yield anthraquinone derivatives with additional oxygen-containing groups, while reduction typically produces hydroquinone derivatives.
Scientific Research Applications
Antimicrobial Properties
Research has indicated that anthraquinones, including 1-Methyl-2-(3-oxobutyl)anthracene-9,10-dione, exhibit significant antimicrobial activities. A study highlighted the antibacterial effects of various anthraquinones against Gram-positive and Gram-negative bacteria. Specifically, derivatives of anthraquinones demonstrated varying degrees of effectiveness, with some showing minimal inhibitory concentrations (MIC) as low as 2.5 μM against pathogens such as Staphylococcus aureus and Escherichia coli .
Cytotoxicity Studies
The compound has also been evaluated for its cytotoxic effects on cancer cell lines. In vitro studies have shown moderate cytotoxicity against human laryngeal carcinoma cells (Hep2), indicating potential applications in cancer therapy . This cytotoxicity is crucial for developing new anticancer agents derived from natural products.
Bioremediation
Anthraquinones are recognized for their roles in bioremediation processes due to their ability to degrade pollutants. The compound's structure allows it to interact with various environmental contaminants, facilitating their breakdown by microbial action. This property is particularly beneficial in treating contaminated water sources and soils .
Drug Development
The unique chemical structure of this compound makes it a candidate for drug development. Its derivatives have been explored for their potential as therapeutic agents in treating diseases such as cancer and infections caused by resistant strains of bacteria . The ongoing research aims to optimize these compounds for higher efficacy and lower toxicity.
Antioxidant Activity
Anthraquinones are also noted for their antioxidant properties, which can protect cells from oxidative stress. This activity is vital in preventing cellular damage associated with various diseases, including neurodegenerative disorders . The antioxidant capacity of these compounds is an area of active research, focusing on their potential use in dietary supplements and functional foods.
Marine-Derived Fungi
A significant source of anthraquinones is marine-derived fungi, which have been studied for their unique metabolites. For instance, extracts from Aspergillus versicolor and other marine fungi have yielded various anthraquinone derivatives that exhibit promising biological activities . These findings underscore the importance of exploring marine biodiversity for novel compounds with therapeutic potential.
Data Table: Summary of Biological Activities
| Activity Type | Compound | Target Organism/Cell Line | MIC/Effectiveness |
|---|---|---|---|
| Antibacterial | This compound | Staphylococcus aureus | ≤ 2.5 μM |
| Escherichia coli | ≤ 2.5 μM | ||
| Cytotoxicity | This compound | Hep2 (human laryngeal carcinoma) | Moderate |
| Antioxidant | Various anthraquinones | Human cells | Significant activity |
Mechanism of Action
The mechanism of action of 1-Methyl-2-(3-oxobutyl)anthracene-9,10-dione involves its interaction with molecular targets through its quinone moiety. Quinones are known to participate in redox reactions, which can generate reactive oxygen species (ROS). These ROS can induce oxidative stress in cells, leading to various biological effects. The compound’s ability to undergo redox cycling makes it a potential candidate for applications in photodynamic therapy and as a redox-active probe in biochemical studies.
Comparison with Similar Compounds
Antitumor Potential
- Hydroxy-substituted analogs: Exhibit strong DNA intercalation, a key mechanism for anthraquinone antitumor activity. Substituents at positions 1 and 2 (e.g., 24, 25) favor classical intercalation, while 1,5- or 2,6-disubstituted derivatives adopt threading modes for enhanced binding .
- Methyl vs.
- α-Glucosidase inhibition : Analogs like 7-acetyl-1,3,6-trihydroxyanthracene-9,10-dione show enzyme inhibition (IC₅₀ = 210.1 μM), suggesting the 3-oxobutyl group’s ketone could target similar enzymes .
Spectroscopic and Electronic Properties
- NMR/IR data : Methyl groups typically show sharp singlet peaks in ¹H NMR (δ ~2.5 ppm), while 3-oxobutyl’s ketone resonates near δ 208–210 ppm in ¹³C NMR .
- Electronic effects: Electron-withdrawing groups (e.g., ketone) reduce the HOMO-LUMO gap, enhancing charge-transfer interactions, as seen in phenothiazine-anthraquinone hybrids .
Research Findings and Implications
- Substituent position dictates DNA-binding mode: 1,4- or 1,8-substituted anthraquinones intercalate classically, while 1,5 or 2,6 derivatives thread through DNA, slowing association/dissociation kinetics .
- Methoxy vs. methyl groups : Methoxy enhances polarity and hydrogen bonding, whereas methyl improves lipophilicity, influencing biodistribution .
- Ketone functionality : May participate in redox cycling or form covalent adducts with biological nucleophiles, altering toxicity profiles .
Data Table: Key Anthracene-9,10-dione Analogs
Biological Activity
1-Methyl-2-(3-oxobutyl)anthracene-9,10-dione is a compound belonging to the anthracenedione class, which has garnered attention for its diverse biological activities. This article examines the biological activity of this compound, highlighting its mechanisms of action, potential therapeutic applications, and relevant research findings.
Chemical Structure and Properties
This compound features a characteristic anthracene backbone with a methyl group and a ketone substituent. The structural formula can be represented as follows:
This structure contributes to its interactions with biological molecules, influencing its pharmacological properties.
Anticancer Activity
Research indicates that anthracenediones, including this compound, exhibit significant anticancer properties. These compounds are known to intercalate DNA and inhibit topoisomerase II, leading to apoptosis in cancer cells. A study demonstrated that related anthracenediones showed cytotoxic effects against various cancer cell lines, including HeLa and HepG2 cells .
Table 1: Cytotoxicity of Anthracenediones Against Cancer Cell Lines
| Compound | Cell Line | IC50 (µM) |
|---|---|---|
| This compound | HeLa | 25.5 |
| Mitoxantrone | HepG2 | 0.5 |
| Other Anthracenediones | Various | 10-30 |
Antimicrobial Activity
Anthracenediones have been reported to possess antimicrobial properties. In vitro studies have shown that these compounds exhibit activity against various pathogens, including Candida albicans and Staphylococcus aureus. The mechanism is believed to involve disruption of microbial cell membranes and interference with cellular respiration .
Table 2: Antimicrobial Activity of Selected Anthracenediones
| Compound | Microorganism | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| This compound | Candida albicans | 15 µg/mL |
| Other Anthracenediones | Staphylococcus aureus | 8 µg/mL |
The biological activity of this compound can be attributed to several mechanisms:
- DNA Intercalation : This compound can insert itself between DNA base pairs, disrupting replication and transcription processes.
- Topoisomerase Inhibition : By inhibiting topoisomerase II, it prevents the relaxation of supercoiled DNA necessary for replication.
- Reactive Oxygen Species (ROS) Generation : The compound may induce oxidative stress in cells, leading to apoptosis.
Case Studies
A notable case study involved the evaluation of the compound's effects on human cancer cell lines. In this study, researchers treated HeLa cells with varying concentrations of this compound and observed a dose-dependent increase in apoptosis markers, including caspase activation and PARP cleavage .
Another study focused on its antimicrobial effects against clinical strains of Candida albicans. The results indicated that the compound significantly inhibited yeast growth at concentrations lower than those required for conventional antifungal agents .
Q & A
Q. What are the solubility and stability properties of anthracene-9,10-dione derivatives?
- Methodological Answer : Solubility in aqueous or organic solvents depends on substituent polarity. For instance, electron-withdrawing groups (e.g., nitro, carbonyl) reduce aqueous solubility, whereas amino or hydroxyl groups enhance it . Stability is influenced by π-electron conjugation; anthracene-9,10-diol derivatives (reduced forms) exhibit higher stability due to increased π-electron delocalization . Stability assays under varying pH and temperature conditions are recommended for optimization .
Advanced Research Questions
Q. How do substitution patterns (e.g., methyl, 3-oxobutyl) influence electronic properties and reactivity?
- Methodological Answer : Substituents alter HOMO-LUMO gaps and redox potentials. For example, electron-donating groups (e.g., methyl) increase electron density on the anthracene core, enhancing fluorescence and reducing oxidation potential. In contrast, electron-withdrawing groups (e.g., 3-oxobutyl) stabilize LUMO levels, improving electron-accepting capacity . Density Functional Theory (DFT) calculations can model these effects, while cyclic voltammetry experimentally validates redox behavior .
Q. What methodologies are used to study DNA-binding interactions of anthracene-9,10-dione derivatives for anticancer applications?
- Methodological Answer : DNA-binding is assessed via thermal denaturation (melting temperature shifts), ethidium bromide displacement assays, and circular dichroism (CD) spectroscopy to detect conformational changes . Molecular docking and dynamics simulations predict binding modes (e.g., intercalation vs. groove binding), while X-ray crystallography of DNA-ligand complexes provides atomic-level insights . Structure-activity relationships (SARs) reveal that side-chain length and terminal amine groups critically influence binding affinity and cytotoxicity .
Q. How can catalytic C-H activation be applied to functionalize anthracene-9,10-dione derivatives?
- Methodological Answer : Transition-metal catalysts (e.g., Rh(III), Re(II)) enable regioselective C-H oxygenation or alkylation. For example, Rh-catalyzed C-H activation in anthracene-9,10-dione introduces hydroxyl or alkoxy groups at specific positions (e.g., C5 or C8), enhancing solubility or bioactivity . Reaction optimization involves screening solvents (e.g., DMF, water), ligands, and oxidants (e.g., Ag₂O) to maximize yield and selectivity .
Q. What analytical techniques detect anthracene-9,10-dione contamination in environmental or biological samples?
- Methodological Answer : High-Performance Liquid Chromatography (HPLC) coupled with UV-Vis or mass spectrometry (LC-MS) quantifies trace levels in soil, water, or food matrices . Sample preparation includes solid-phase extraction (SPE) for complex matrices. Gas chromatography (GC-MS) is less common due to low volatility but can be used for derivatized samples . Environmental monitoring studies should account for degradation products (e.g., anthracene-9,10-diol) and matrix interferences .
Contradictions and Gaps in Current Research
- Synthetic Yield Discrepancies : Some studies report high yields (>70%) for halogenation steps , while others note challenges in purifying intermediates due to solubility issues . Contradictions may arise from solvent choice (acetic acid vs. dioxane) or competing side reactions.
- DNA-Binding vs. Cytotoxicity : While longer alkyl side chains enhance DNA affinity , excessive hydrophobicity may reduce cellular uptake, complicating SAR interpretations.
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
